
1-(Azetidin-3-yl)-3-(2-methoxyethyl)urea hydrochloride
Vue d'ensemble
Description
1-(Azetidin-3-yl)-3-(2-methoxyethyl)urea hydrochloride, also known as AMU, is a small organic compound with a molecular weight of 175.60 g/mol. It is a white, odorless, crystalline solid that is insoluble in water and soluble in organic solvents. AMU is a novel synthetic compound that has recently been studied for its potential applications in the fields of chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
1-(Azetidin-3-yl)-3-(2-methoxyethyl)urea hydrochloride has been studied for its potential applications in the fields of chemistry, biochemistry, and pharmacology. In chemistry, it has been used as a reagent in the synthesis of various organic compounds, such as 2-amino-1-azetidin-3-yl-3-methoxypropane and 2-amino-1-azetidin-3-yl-3-methoxy-4-methylpyridine. In biochemistry, it has been used as a substrate for the enzyme glutathione reductase, and in pharmacology, it has been studied for its potential as a novel drug candidate.
Mécanisme D'action
The mechanism of action of 1-(Azetidin-3-yl)-3-(2-methoxyethyl)urea hydrochloride is not yet fully understood. However, it is believed to work by binding to certain enzymes and receptors, resulting in a decrease in their activity. This can result in a variety of physiological effects, such as a decrease in inflammation, pain, and other symptoms.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(Azetidin-3-yl)-3-(2-methoxyethyl)urea hydrochloride have not been extensively studied. However, it has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties. It has also been shown to reduce pain and improve wound healing in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The major advantage of using 1-(Azetidin-3-yl)-3-(2-methoxyethyl)urea hydrochloride in laboratory experiments is its low toxicity. It is also relatively inexpensive and easy to synthesize. However, there are some limitations to its use in laboratory experiments. For example, it is not very water soluble and has a low solubility in organic solvents. Additionally, it is not very stable in the presence of light and heat.
Orientations Futures
The potential applications of 1-(Azetidin-3-yl)-3-(2-methoxyethyl)urea hydrochloride are still being explored. Future research could focus on further elucidating its mechanism of action, as well as exploring its potential uses in the treatment of various diseases and conditions. Additionally, further studies could be conducted to evaluate its safety and efficacy in humans. Other potential directions for future research include exploring its potential use in drug delivery systems, as well as its potential applications in the field of nanotechnology.
Propriétés
IUPAC Name |
1-(azetidin-3-yl)-3-(2-methoxyethyl)urea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2.ClH/c1-12-3-2-9-7(11)10-6-4-8-5-6;/h6,8H,2-5H2,1H3,(H2,9,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRKXXZJAPNULQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1CNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





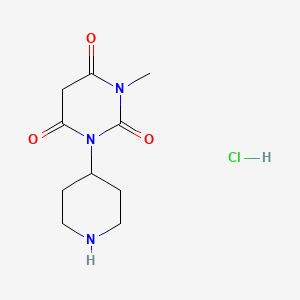
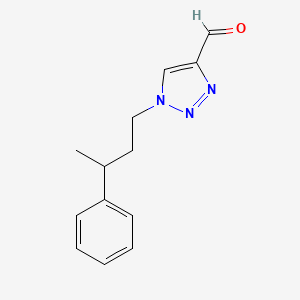





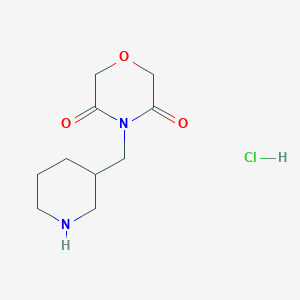
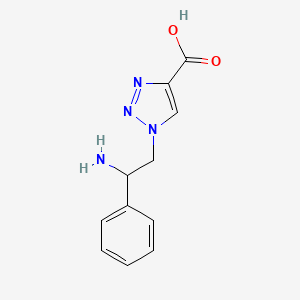
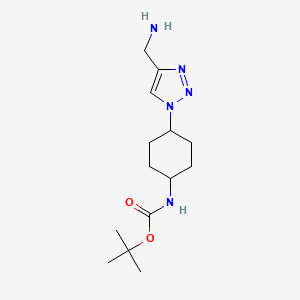
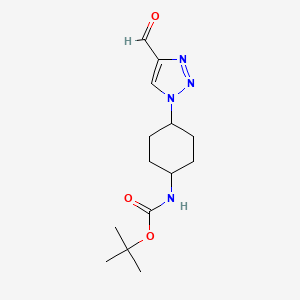
![2-(azetidin-3-yl)-5-fluoro-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1480628.png)